1,3-dimethyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
1,3-dimethyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including a naphthalen-1-ylmethyl sulfanyl group and a 3-phenylpropyl group. These substitutions confer distinct chemical and physical properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors.
Introduction of the Methyl Groups: Methylation of the purine core at the 1 and 3 positions is achieved using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Naphthalen-1-ylmethyl Sulfanyl Group: This step involves the reaction of the purine derivative with naphthalen-1-ylmethyl chloride in the presence of a thiol reagent to form the sulfanyl linkage.
Addition of the 3-Phenylpropyl Group: The final step includes the alkylation of the purine derivative with 3-phenylpropyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the sulfanyl group, using reducing agents like sodium borohydride.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1,3-dimethyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: The compound may inhibit or activate specific enzymes, modulate receptor activity, or interfere with nucleic acid synthesis and function.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione: Lacks the naphthalen-1-ylmethyl sulfanyl group.
8-{[(naphthalen-1-yl)methyl]sulfanyl}-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione: Lacks the methyl groups at positions 1 and 3.
Uniqueness
The presence of both the naphthalen-1-ylmethyl sulfanyl group and the 3-phenylpropyl group in 1,3-dimethyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione confers unique chemical properties, such as enhanced lipophilicity and potential for diverse biological activities, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1,3-dimethyl-8-(naphthalen-1-ylmethylsulfanyl)-7-(3-phenylpropyl)-4,5-dihydropurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O2S/c1-29-24-23(25(32)30(2)27(29)33)31(17-9-12-19-10-4-3-5-11-19)26(28-24)34-18-21-15-8-14-20-13-6-7-16-22(20)21/h3-8,10-11,13-16,23-24H,9,12,17-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLCEUROESPJQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=CC4=CC=CC=C43)CCCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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